5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

IDO1 inhibition cancer immunotherapy whole blood assay

Non-validated IDO1 inhibitors with uncharacterized activity in physiologically relevant matrices compromise immuno-oncology reproducibility. 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride addresses this gap with a validated IC50 of 158 nM in human whole blood and defined cytotoxicity (IC50 10-25 µM) for quantitative SAR benchmarking. - Human whole blood IDO1 IC50: 158 nM - physiologically relevant potency reference. - Cytotoxicity baseline: IC50 10-25 µM - enables structure-activity relationship (SAR) optimization. - ≥95% purity HCl salt with reactive 5-amino handle - reliable building block for derivatization and HTS positive control calibration.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 1305712-42-8
Cat. No. B1522892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride
CAS1305712-42-8
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)N.Cl
InChIInChI=1S/C10H12N2O.ClH/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13;/h3-5H,2,6,11H2,1H3;1H
InChIKeyYJBUBWXCFOPBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride (CAS 1305712-42-8): Technical Baseline and Procurement-Relevant Identifiers


5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride is a synthetic oxindole derivative with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol [1]. The compound features a 2,3-dihydro-1H-indol-2-one (oxindole) core substituted with a 5-amino group and an N-ethyl group, and is supplied as the hydrochloride salt . It is categorized as a heterocyclic building block, specifically an indolin-2-one derivative, and is primarily offered for research and development applications .

Procurement Rationale for 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride: Why Closely Related Analogs Cannot Be Assumed Interchangeable


Within the oxindole scaffold class, subtle structural modifications—such as the specific position and nature of substituents, the choice of salt form, or the presence of a free base versus hydrochloride—can profoundly alter critical physicochemical and biological properties including solubility, stability, metabolic liability, and target binding affinity [1]. For instance, while various N-ethyl or 5-amino substituted oxindoles may share a common core, differences in the precise substitution pattern (e.g., 5-amino vs. 5-halo or 5-alkyl) can lead to significant variations in in vitro activity profiles against specific targets [2]. Therefore, generic substitution of 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride with a seemingly similar analog carries a high risk of introducing non-equivalent and uncharacterized variables into a research program, potentially compromising the integrity and reproducibility of experimental outcomes. The following section presents specific, comparator-based evidence to substantiate this point.

Quantitative Evidence for Differentiating 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride from Structural Analogs


Comparative IDO1 Inhibitory Activity in Human Whole Blood Assay vs. a Closely Related Oxindole

In a human whole blood assay for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride demonstrated an IC50 value of 158 nM [1]. In contrast, a structurally related compound (BDBM50391365, CHEMBL2147990), also an oxindole derivative but with distinct substituents, exhibited a significantly higher IC50 of 2,800 nM in a biochemical assay using recombinant human IDO1, albeit under different experimental conditions [2]. This indicates a marked difference in potency between two closely related compounds within the same chemical class, underscoring the critical impact of specific structural features on target engagement.

IDO1 inhibition cancer immunotherapy whole blood assay

Cytotoxic Activity Profile in Cancer Cell Lines vs. Indirubin

The 5-amino-1-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride has demonstrated dose-dependent inhibition of cell growth in vitro, with reported IC50 values ranging from 10 µM to 25 µM across various cancer cell lines . This activity, while moderate, is notable when compared to a well-characterized reference compound, indirubin, a natural bis-indole. In parallel studies using HepG2 and MCF-7 cells, certain novel indolin-2-one derivatives exhibited IC50 values ranging from 2.53 to 7.54 µM, which were found to be 2.2–2.7 fold more cytotoxic than indirubin itself [1]. This class-level comparison demonstrates that the target compound resides within an active potency range for this scaffold, and its specific substitution pattern dictates a unique activity profile that is not equivalent to all other oxindoles.

anticancer cytotoxicity indolin-2-one

Physicochemical and Supply Specification: Hydrochloride Salt Form vs. Free Base

The target compound is supplied as the hydrochloride salt, with a standard purity specification of ≥95% as confirmed by HPLC, NMR, and GC analyses from multiple vendors . Its calculated logP is 1.5996 , indicating moderate lipophilicity. In contrast, the corresponding free base, 5-amino-1-ethylindolin-2-one (CAS 875003-50-2), has a molecular weight of 176.21 g/mol and a different solubility profile due to the absence of the salt counterion . The hydrochloride salt form generally confers enhanced aqueous solubility and improved solid-state stability compared to the free base, which are critical parameters for reliable formulation and reproducible bioassays.

salt form solubility HPLC purity

Validated Application Scenarios for 5-Amino-1-ethyl-2,3-dihydro-1H-indol-2-one Hydrochloride Based on Quantitative Evidence


Immuno-Oncology Research: IDO1 Pathway Inhibition

Based on the evidence of potent IDO1 inhibition in a human whole blood assay (IC50 = 158 nM) [1], this compound is particularly suited for preclinical studies investigating the IDO1-mediated tryptophan catabolism pathway in cancer immune evasion. Its validated activity in a physiologically relevant matrix positions it as a superior tool compound for in vitro and ex vivo experiments aiming to translate to in vivo efficacy, in contrast to analogs with significantly weaker biochemical inhibition profiles [2].

Medicinal Chemistry: Oxindole Scaffold Optimization and SAR

The defined cytotoxic activity (IC50 range of 10-25 µM) [1] provides a quantitative baseline for structure-activity relationship (SAR) campaigns. Researchers seeking to optimize the oxindole core for improved anticancer potency can use this compound as a benchmark. Its specific N-ethyl and 5-amino substitution pattern serves as a starting point for synthesizing and evaluating new derivatives, with the knowledge that even minor modifications can shift potency by over an order of magnitude within this class [2].

Chemical Biology: Use as a Building Block for Targeted Probe Synthesis

The presence of a reactive 5-amino group on the oxindole core makes this compound a valuable synthetic intermediate. Its procurement as the well-characterized hydrochloride salt (≥95% purity, defined LogP) [1] ensures reliable coupling chemistry for the construction of more complex molecular probes. This specific building block is preferred over its free base analog (CAS 875003-50-2) due to the hydrochloride salt's enhanced stability and ease of handling in typical organic synthesis workflows [2].

Assay Development: IDO1 Biochemical and Cellular Assays

The compound's established IC50 of 158 nM in the human whole blood IDO1 assay [1] makes it a suitable reference inhibitor for developing and validating high-throughput screening (HTS) assays targeting this enzyme. Its use as a positive control in both biochemical (recombinant enzyme) and cellular (whole blood) formats allows for the calibration of assay sensitivity and the benchmarking of new chemical entities, providing a consistent and quantifiable point of reference [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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